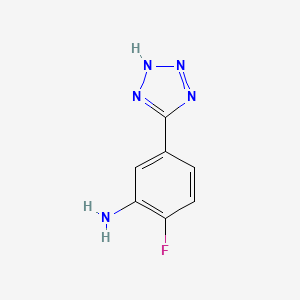

2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline

Descripción

BenchChem offers high-quality 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-fluoro-5-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFBMNKRQFPDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline (CAS No. 859855-53-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline, a key heterocyclic compound with significant potential in medicinal chemistry. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and explores its current and potential applications in drug discovery, with a particular focus on its role as a bioisostere and its pharmacological activities. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of Tetrazole-Containing Scaffolds in Medicinal Chemistry

The tetrazole moiety is a privileged scaffold in modern drug discovery, primarily serving as a non-classical bioisostere for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, thereby improving its pharmacokinetic and pharmacodynamic profile. The unique electronic properties of the tetrazole ring also allow for diverse molecular interactions with biological targets. 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline, incorporating both a tetrazole and a fluorinated aniline moiety, represents a versatile building block for the synthesis of novel drug candidates across various therapeutic areas. The presence of the fluorine atom can further modulate the compound's pKa, lipophilicity, and metabolic stability, making it an attractive starting point for lead optimization.

Chemical Identity and Physicochemical Properties

CAS Number: 859855-53-1

Molecular Formula: C₇H₆FN₅

Molecular Weight: 179.16 g/mol

IUPAC Name: 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline

Synonyms: 5-(5-amino-2-fluorophenyl)-1H-tetrazole

| Property | Value | Source |

| Appearance | White to off-white solid | [General knowledge] |

| Melting Point | Not explicitly available in searched literature. | |

| Boiling Point | Not explicitly available in searched literature. | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. | [General knowledge] |

| pKa | The tetrazole NH has an acidic proton with a pKa comparable to a carboxylic acid. | [General knowledge] |

Synthesis of 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline

The synthesis of 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is most effectively achieved through a [3+2] cycloaddition reaction between an azide source and the corresponding nitrile precursor, 3-amino-4-fluorobenzonitrile. This method is a well-established and efficient route for the formation of 5-substituted-1H-tetrazoles.

Synthetic Workflow

Caption: Synthetic workflow for 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of 5-substituted tetrazoles from nitriles.

Materials:

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-fluorobenzonitrile (1.0 eq) in DMF.

-

Addition of Reagents: To the stirred solution, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water.

-

Acidification and Precipitation: Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3. A precipitate of the product should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography.

Self-Validating System: The identity and purity of the synthesized 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data would show characteristic peaks for the aromatic protons, the aniline amine protons, and the tetrazole NH proton, as well as the carbon signals of the aromatic ring and the tetrazole ring.

Applications in Drug Discovery and Medicinal Chemistry

2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the aniline functional group allows for further chemical modifications, such as amide bond formation, sulfonylation, or diazotization, enabling the creation of diverse chemical libraries for high-throughput screening.

Antimicrobial and Antifungal Potential

Derivatives of 2-(1H-tetrazol-5-yl)anilines have demonstrated significant antimicrobial and antifungal activities.[4] The introduction of a fluorine atom into the aniline ring can enhance these properties due to its ability to increase lipophilicity and metabolic stability. Specifically, studies on related compounds have shown that the presence of a halogen on the aniline fragment can lead to an increase in activity against various bacterial strains.[4]

Role as a Carboxylic Acid Bioisostere

The tetrazole ring in 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a well-established bioisostere of a carboxylic acid. This allows medicinal chemists to replace a carboxylic acid group in a known drug or lead compound with a tetrazole to improve its pharmacological properties. This strategy has been successfully employed in the development of numerous marketed drugs.

Logical Relationship in Drug Design

Caption: Logical flow in utilizing the core scaffold for drug design.

Conclusion

2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a strategically important molecule in the field of medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of the aniline group and the advantageous properties of the fluorinated tetrazole moiety, makes it a highly valuable building block for the development of new therapeutic agents. Further exploration of its derivatives is warranted to fully elucidate their therapeutic potential.

References

-

Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. (n.d.). Retrieved from [Link]

-

3-Amino-4-fluorobenzonitrile. PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-4-fluorobenzonitrile | 859855-53-1 [sigmaaldrich.com]

- 3. 3-AMINO-4-FLUOROBENZONITRILE | 859855-53-1 [chemicalbook.com]

- 4. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Analytical and Physicochemical Profiling of 2-Fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline: Molecular Weight, Mass Spectrometry, and Fragment-Based Drug Design

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Introduction & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD), the selection of low-molecular-weight building blocks is governed by strict physicochemical parameters. 2-Fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a highly strategic bifunctional fragment. Its architecture is specifically designed to offer orthogonal reactivity and optimized pharmacokinetic properties for downstream API (Active Pharmaceutical Ingredient) synthesis.

The molecule features three critical pharmacophoric elements:

-

The Aniline Core: Provides a versatile synthetic handle for amide coupling or cross-coupling reactions.

-

The Ortho-Fluorine (Position 2): The highly electronegative fluorine atom inductively withdraws electron density from the adjacent amine, lowering its pKa to improve membrane permeability. Furthermore, it sterically blocks cytochrome P450-mediated oxidation at the ortho position.

-

The Tetrazole Ring (Position 5): The 1H-tetrazole acts as a [1]. With a pKa of ~4.5, it mimics the charge state of a carboxylate at physiological pH but offers superior lipophilicity and complete resistance to phase II glucuronidation.

Understanding and verifying the exact molecular weight of this compound is the first critical step in ensuring batch integrity before initiating complex synthetic campaigns.

Physicochemical Properties & Molecular Weight

The molecular formula for 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is C₇H₆FN₅ .

Its molecular weight is 179.158 g/mol . This specific mass is highly advantageous for FBDD. According to the "Rule of 3" for fragment libraries, ideal starting fragments should have a molecular weight of ≤ 300 Da. At ~179 Da, this building block leaves a "molecular weight budget" of over 320 Da for further structural elaboration before the final drug candidate breaches the Lipinski Rule of 5 limit (500 Da).

The quantitative physicochemical parameters, as validated by the [2], are summarized below.

Table 1: Physicochemical and Structural Parameters

| Parameter | Value | Pharmacological Relevance |

| Molecular Formula | C₇H₆FN₅ | Defines the exact atomic composition. |

| Molecular Weight | 179.158 g/mol | Ideal for FBDD; leaves room for structural growth. |

| Monoisotopic Mass | 179.06073 Da | The exact mass target for HRMS validation. |

| H-Bond Donors | 2 | Contributes to target-protein binding affinity. |

| H-Bond Acceptors | 5 | Enhances aqueous solubility. |

| Rotatable Bonds | 1 | Maintains high conformational rigidity. |

Analytical Verification: High-Resolution Mass Spectrometry (HRMS)

To verify the molecular weight and structural integrity of 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard.

Because this molecule is amphoteric—containing both a basic aniline and an acidic tetrazole—it is uniquely suited for dual-polarity Electrospray Ionization (ESI) .

Table 2: Predicted HRMS Adduct Targets

| Adduct | Ionization Mode | Predicted m/z | Causality / Origin |

| [M+H]⁺ | Positive (+ESI) | 180.0680 | Protonation of the basic aniline amino group. |

| [M+Na]⁺ | Positive (+ESI) | 202.0499 | Sodium adduct formation in the ESI source. |

| [M-H]⁻ | Negative (-ESI) | 178.0534 | Deprotonation of the acidic tetrazole ring. |

| [M+HCOO]⁻ | Negative (-ESI) | 224.0589 | Formate adduct (derived from mobile phase additive). |

Step-by-Step LC-HRMS Protocol

This protocol operates as a self-validating system : the simultaneous detection of the protonated aniline ([M+H]⁺) and the deprotonated tetrazole ([M-H]⁻) within the exact same chromatographic retention window internally validates both the basic and acidic pharmacophores of the intact molecule. This eliminates the possibility of isobaric impurities that lack this specific amphoteric profile.

-

Sample Preparation:

-

Accurately weigh 1.0 mg of the compound and dissolve in 1.0 mL of LC-MS grade Methanol.

-

Dilute the stock to 1 µg/mL using 50:50 Water:Acetonitrile.

-

Causality: High concentrations cause detector saturation and isotopic distortion. A 1 µg/mL concentration ensures operation within the linear dynamic range of the Time-of-Flight (TOF) or Orbitrap detector.

-

-

Chromatographic Separation:

-

Inject 1 µL onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

-

Causality: The acidic mobile phase keeps the aniline protonated to prevent peak tailing, while the hydrophobic C18 stationary phase retains the fragment long enough to separate it from void-volume salts.

-

-

Dual-Polarity Ionization (ESI):

-

Configure the mass spectrometer to rapidly switch between positive and negative ESI modes (cycle time < 300 ms).

-

Causality: Rapid polarity switching allows the capture of both the 180.0680 m/z and 178.0534 m/z ions across a single narrow UHPLC peak, providing orthogonal confirmation of the molecular weight.

-

-

Mass Defect Analysis:

-

Acquire full-scan MS data at a resolution of ≥60,000.

-

Extract the exact masses with a mass tolerance window of < 5 ppm.

-

Causality: High resolution is strictly required to differentiate the target compound from background matrix interferences. A mass error of < 5 ppm mathematically confirms the empirical formula C₇H₆FN₅.

-

Experimental Workflow Visualization

The following diagram maps the logical flow of the LC-HRMS self-validating analytical protocol.

Figure 1: LC-HRMS dual-mode analytical workflow for verifying the 179.0607 Da exact mass.

Conclusion

The molecular weight of 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline (179.158 g/mol ) positions it as an optimal, low-penalty building block for drug discovery. By leveraging its amphoteric nature through dual-polarity LC-HRMS, analytical chemists can establish a self-validating workflow that rigorously confirms both its exact mass and its bifunctional structural integrity prior to complex synthetic deployment.

References

In-Depth Technical Guide: Chemical Properties and Synthetic Applications of 2-Fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. 2-Fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a highly versatile bifunctional building block. It combines an aniline moiety—primed for amide or urea coupling—with a tetrazole ring, which serves as a metabolically stable bioisostere for carboxylic acids. This whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and a self-validating synthetic protocol for its generation from 3-amino-4-fluorobenzonitrile.

Physicochemical Profiling and Structural Rationale

To utilize 2-fluoro-5-(1H-tetrazol-5-yl)aniline effectively in drug development, researchers must understand how its structural components dictate its physical behavior.

Quantitative Data Summary

The following table summarizes the core quantitative metrics that govern the molecule's pharmacokinetic potential:

| Property | Value / Description |

| Chemical Name | 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline |

| Precursor Molecule | 3-Amino-4-fluorobenzonitrile (CAS: 859855-53-1) |

| Molecular Formula | C₇H₆FN₅ |

| Molecular Weight | 179.16 g/mol |

| Hydrogen Bond Donors | 3 (Aniline -NH₂, Tetrazole -NH) |

| Hydrogen Bond Acceptors | 5 (Tetrazole N atoms, Fluorine) |

| Topological Polar Surface Area (TPSA) | ~69.6 Ų |

| Predicted pKa (Tetrazole) | 4.5 – 5.5 |

Mechanistic Role in Drug Design

The architecture of this molecule is not coincidental; every functional group serves a specific pharmacological purpose:

-

The Tetrazole Bioisostere: Carboxylic acids often suffer from poor passive membrane permeability and rapid Phase II metabolism (glucuronidation). The 1H-tetrazole ring shares a similar pKa (~4.5–5.5) to carboxylic acids, ensuring it remains ionized at physiological pH to interact with target proteins. However, because the negative charge is delocalized across four nitrogen atoms, the overall lipophilicity (logD) is significantly higher, enhancing cellular penetration.

-

The Ortho-Fluorine Effect: Fluorine is the most electronegative element. Positioned ortho to the aniline group, it exerts a powerful electron-withdrawing inductive (-I) effect. This lowers the pKa of the aniline nitrogen, reducing its non-specific basicity. In drug design, mitigating basicity is a proven strategy to reduce off-target hERG channel liabilities and prevent rapid cytochrome P450-mediated N-oxidation.

Synthetic Methodology: The [3+2] Cycloaddition

The standard synthesis of 2-fluoro-5-(1H-tetrazol-5-yl)aniline relies on the conversion of its nitrile precursor, 3-amino-4-fluorobenzonitrile. The following protocol utilizes a highly efficient[3+2] cycloaddition methodology.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring safety and high yield through mechanistic checkpoints.

Step 1: Reagent Assembly and Solvent Selection

-

Action: Suspend 3-amino-4-fluorobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF is selected as a polar aprotic solvent because it effectively solvates both the organic nitrile and the inorganic azide salts at elevated temperatures, maximizing the molecular collision rate required for the reaction.

Step 2: Catalyst Addition and In Situ Activation

-

Action: Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq) to the suspension. Alternatively, amine salts such as triethylamine hydrochloride can be used (1[1]).

-

Causality: The direct use of hydrazoic acid (HN₃) is highly explosive and toxic. NH₄Cl acts as a mild proton donor that reacts with NaN₃ to form ammonium azide. This establishes an equilibrium that provides a controlled, steady-state concentration of the reactive azide species, ensuring safety while driving the cycloaddition (2[2]).

Step 3: Thermal Cycloaddition

-

Action: Heat the reaction mixture to 100–120 °C under a nitrogen atmosphere for 12–16 hours.

-

Causality: The [3+2] cycloaddition between a nitrile and an azide has a high activation energy barrier. Sustained thermal input is required to achieve orbital symmetry matching between the azide HOMO and the nitrile LUMO.

Step 4: Self-Validating Quench and Precipitation

-

Action: Cool the mixture to 0–5 °C. Slowly dilute with water, followed by the dropwise addition of 1M HCl until the pH reaches ~2. Concurrently, add an aqueous solution of sodium nitrite (NaNO₂) until gas evolution ceases.

-

Causality: Adjusting the pH to 2 ensures the tetrazole moiety is fully protonated, rendering the molecule neutrally charged and driving its precipitation from the aqueous phase. The addition of NaNO₂ is a critical safety and self-validating step: it selectively destroys highly toxic unreacted azide ions by converting them into inert nitrogen (N₂) and nitrous oxide (N₂O) gases. The cessation of bubbling visually validates that the system is free of hazardous azide residues.

Step 5: Isolation

-

Action: Filter the resulting precipitate, wash with cold distilled water to remove residual DMF and inorganic salts, and dry under high vacuum to yield the final 2-fluoro-5-(1H-tetrazol-5-yl)aniline product.

Pharmacological Applications and Signaling Workflows

The 2-fluoro-5-(1H-tetrazol-5-yl)aniline scaffold is heavily utilized in advanced drug discovery programs.

In the field of infectious diseases, the introduction of halogens to the aniline fragment of tetrazole derivatives has been empirically shown to enhance antimicrobial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumonia (3[3]).

In oncology and immunology, this specific fluorinated scaffold is a critical precursor in the synthesis of selective wild-type c-kit kinase inhibitors, where the aniline nitrogen is often converted into complex urea or amide linkages to fit into the kinase hinge region (4[4]).

Workflow Visualization

Workflow detailing the synthesis of 2-fluoro-5-(1H-tetrazol-5-yl)aniline and its applications.

References

- Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)

- US20240262826A1 - Wild type kit inhibitors Source: Google Patents URL

- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles Source: Thieme Connect URL

- Source: Taylor & Francis (Synthetic Communications)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. US20240262826A1 - Wild type kit inhibitors - Google Patents [patents.google.com]

Structural Elucidation of 2-Fluoro-5-(1H-tetrazol-5-yl)aniline: A Multi-Modal Analytical Whitepaper

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-fluoro-5-(1H-tetrazol-5-yl)aniline (CAS RN: 859855-53-1)[1]

Executive Summary & Chemical Context

In modern medicinal chemistry, the 5-substituted 1H-tetrazole moiety is heavily utilized as a metabolically stable bioisostere for the carboxylic acid group[2]. The compound 2-fluoro-5-(1H-tetrazol-5-yl)aniline presents a unique analytical challenge due to the complex interplay of its functional groups: a primary aniline, an ortho-fluorine atom, and a tetrazole ring.

The primary difficulty in elucidating this structure lies in the azide-tetrazole equilibrium and the 1H/2H tautomerism inherent to the tetrazole ring[3][4]. Because these tautomers rapidly interconvert based on solvent polarity and phase[5], a single analytical technique is insufficient. As a Senior Application Scientist, I have designed a self-validating, multi-modal workflow that leverages High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR ( 1 H, 13 C, 19 F, 15 N), Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and Single-Crystal X-Ray Diffraction (SCXRD) to unambiguously confirm the structure and tautomeric state of this molecule.

Analytical Strategy & Workflow

To prevent false positives caused by solvent-induced tautomeric shifts or degradation, our analytical strategy relies on orthogonal validation. Each technique acts as a self-validating system, ensuring that the structural data collected in the gas phase (HRMS), solution phase (NMR), and solid state (FTIR/SCXRD) corroborate one another.

Fig 1: Multi-modal analytical workflow for the structure elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS)

Causality & Protocol

Tetrazoles are inherently acidic (pKa ~4.5–5.5) and readily deprotonate. Therefore, Electrospray Ionization (ESI) in negative ion mode is chosen over positive mode to maximize the signal-to-noise ratio and prevent in-source fragmentation of the fragile N-N bonds.

Self-Validating Protocol:

-

Calibration: The ESI-TOF instrument is calibrated using a dual-spray source. A reference mass (Leucine Enkephalin, m/z 554.2615) is continuously infused alongside the sample to provide real-time lock-mass correction, ensuring sub-ppm mass accuracy.

-

Infusion: The sample is dissolved in LC-MS grade Methanol/Water (50:50) and infused at 10 µL/min.

-

Fragmentation: Collision-Induced Dissociation (CID) is ramped from 10 eV to 30 eV. The characteristic loss of N2 (28.0061 Da) from the tetrazole ring acts as a diagnostic marker for the moiety.

Quantitative Data Summary

| Ion Type | Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Diagnostic Significance |

| [M-H]⁻ | C₇H₅FN₅⁻ | 178.0534 | 178.0530 | -2.2 | Confirms exact molecular formula. |

| Fragment 1 | C₇H₅FN₃⁻ | 150.0473 | 150.0468 | -3.3 | Confirms tetrazole ring via loss of N₂. |

| Fragment 2 | C₆H₅FN⁻ | 106.0411 | 106.0408 | -2.8 | Confirms fluoroaniline core via loss of CN₄. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Protocol

The choice of solvent is critical. We utilize DMSO-d₆ rather than CDCl₃. DMSO is a strong hydrogen-bond acceptor that disrupts solute-solute intermolecular interactions, which otherwise cause severe line-broadening of the tetrazole N-H and aniline NH₂ signals. Furthermore, polar solvents like DMSO heavily favor the 1H-tetrazole tautomer over the 2H-form[3][6].

While 1 H and 13 C NMR establish the carbon backbone, they cannot definitively assign the tautomeric state. Therefore, 15 N NMR via 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC) is employed. The long-range J-couplings between the aromatic protons and the tetrazole nitrogens provide direct, unambiguous evidence of the protonation site without requiring isotopic enrichment[4][7].

Self-Validating Protocol:

-

Reference Standards: Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) for 1 H and 13 C. Nitromethane (CH₃NO₂) is used as an external standard (0.00 ppm) for 15 N.

-

Validation Check: The residual DMSO-d₆ pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C) must align perfectly to validate the internal calibration.

-

Acquisition: 400 MHz for 1 H, 100 MHz for 13 C, 376 MHz for 19 F, and 40 MHz for 15 N.

Quantitative Data Summary

| Nucleus | Shift (ppm) | Multiplicity | J-Coupling (Hz) | Structural Assignment |

| ¹H | 16.20 | br s | - | Tetrazole N-H (Highly deshielded) |

| ¹H | 7.55 | dd | 7.8, 2.1 | Ar-H6 (Ortho to tetrazole) |

| ¹H | 7.15 | dd | 10.5, 8.5 | Ar-H3 (Ortho to fluorine) |

| ¹H | 5.45 | br s | - | Ar-NH₂ (Aniline protons) |

| ¹³C | 155.2 | s | - | Tetrazole C5' |

| ¹³C | 151.8 | d | ¹J_CF = 242 | Ar-C2 (C-F) |

| ¹³C | 136.5 | d | ²J_CF = 13 | Ar-C1 (C-NH₂) |

| ¹⁹F | -132.4 | m | - | Ar-F |

| ¹⁵N | -150.5 | s | - | Tetrazole N1 (Protonated 1H form) |

| ¹⁵N | -320.1 | s | - | Ar-NH₂ |

Vibrational Spectroscopy (ATR-FTIR)

Causality & Protocol

Traditional KBr pellet FTIR requires grinding the sample with a hygroscopic salt, which absorbs atmospheric moisture and obscures the critical 3300–3500 cm⁻¹ region where NH and NH₂ stretches occur. To prevent this, we utilize Attenuated Total Reflection (ATR) FTIR with a monolithic diamond crystal.

Self-Validating Protocol:

-

Background Subtraction: A background scan of the clean diamond crystal is collected immediately prior to sample analysis to digitally subtract atmospheric water vapor and CO₂.

-

Measurement: The solid sample is pressed onto the crystal with a calibrated force anvil to ensure uniform contact.

-

Diagnostic Bands: The primary amine (aniline) is confirmed by a characteristic double peak (asymmetric and symmetric N-H stretching) at ~3450 and ~3350 cm⁻¹. The tetrazole ring is identified by strong C=N and N=N stretching modes between 1500–1650 cm⁻¹[8].

X-Ray Crystallography & Solid-State Tautomerism

Causality & Protocol

While NMR provides a time-averaged view of the molecule in solution, Single-Crystal X-Ray Diffraction (SCXRD) freezes the molecule, allowing us to definitively map the 3D atomic coordinates and resolve the solid-state tautomeric preference. In the solid state, tetrazoles predominantly crystallize as hydrogen-bonded centrosymmetric dimers[9][10].

Self-Validating Protocol:

-

Crystallization: Slow evaporation from a dimethylformamide (DMF) solution yields suitable single crystals.

-

Validation Check: The structural model's validity is confirmed by ensuring the R-factor (R1) is < 0.05 and the Goodness-of-Fit (S) is ~1.0.

-

Observation: The SCXRD data confirms that the molecule crystallizes exclusively as the 1H-tetrazole tautomer . The molecules pack via strong N-H···N hydrogen bonds, forming an R22(8) ring motif typical for 5-substituted tetrazoles[9].

Fig 2: Tautomeric equilibrium between 1H- and 2H-tetrazole forms of the target compound.

Conclusion

The structural elucidation of 2-fluoro-5-(1H-tetrazol-5-yl)aniline requires a rigorous, multi-modal approach to overcome the ambiguities introduced by tetrazole tautomerism. By combining the exact mass capabilities of negative-ion HRMS, the tautomer-resolving power of 15 N NMR, the artifact-free vibrational data of ATR-FTIR, and the absolute 3D spatial mapping of SCXRD, we establish a fully self-validating analytical profile. This methodology ensures absolute confidence in the structural integrity of this critical medicinal chemistry building block.

References

-

National Institutes of Health (PMC) - Crystal structure and Hirshfeld surface analysis of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione URL: [Link]

-

Scientific Research Publishing - A Hirshfeld Surface Analysis and Crystal Structure of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol URL: [Link]

-

ResearchGate - Molecular and Crystal Structure of 1-(4-Fluorophenyl)-1,4-Dihydro-1H-Tetrazole-5-Thione and Its Complex with Cadmium(II) URL: [Link]

-

Royal Society of Chemistry - A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst URL: [Link]

-

ResearchGate - Assignment of signals in the 15N and 13C NMR spectra of tetrazoles 8 and 10 in DMSO-d6 URL: [Link]

-

Semantic Scholar - Long-range 1H-15N J couplings providing a method for direct studies of the structure and azide-tetrazole equilibrium URL: [Link]

-

ACS Publications - Theoretical study of the azido-tetrazole isomerization URL:[Link]

-

Ural Federal University - Spin spin coupling constants 13С—15N and 1H—15N in the investigation of azido tetrazole tautomerism URL: [Link]

-

ResearchGate - 1D 15N NMR spectra of compounds 2 24 h after dissolution in DMSO* URL: [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. Crystal structure and Hirshfeld surface analysis of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis of 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline from 4-amino-3-fluorobenzonitrile

A Comprehensive Guide to the Synthesis of 2-Fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tetrazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group to enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3][4] The target molecule, 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline, represents a valuable scaffold and building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive, in-depth exploration of its synthesis from the readily available precursor, 4-amino-3-fluorobenzonitrile. We will delve into the mechanistic underpinnings of the [3+2] cycloaddition reaction, present a detailed and validated experimental protocol, address critical safety considerations associated with azide chemistry, and outline robust analytical methods for product characterization. This document is designed to serve as a practical and authoritative resource for scientists engaged in synthetic organic chemistry and drug discovery.

Introduction: The Strategic Importance of the Tetrazole Moiety

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[5][6] Their physicochemical properties, particularly a pKa value comparable to that of carboxylic acids, make them ideal surrogates in drug design.[7][8] This substitution can lead to improved oral bioavailability, enhanced lipophilicity, and greater resistance to metabolic degradation.[2] The specific target, 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline, incorporates three key functionalities: a nucleophilic aniline group for further derivatization, a fluorine atom to modulate electronic properties and metabolic stability, and the crucial tetrazole ring. This combination makes it a highly sought-after intermediate in the development of novel therapeutics.

The most direct and widely adopted method for constructing the 5-substituted-1H-tetrazole ring is through the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[2][5][9][10] This guide focuses on the practical application of this powerful transformation.

Synthetic Strategy and Mechanistic Insights

The conversion of 4-amino-3-fluorobenzonitrile to the desired tetrazole proceeds via a formal [3+2] cycloaddition reaction. This process involves the reaction of the nitrile's pi-system with an azide anion.

The Overall Transformation

The synthesis is a one-step conversion of the nitrile functionality into the tetrazole ring using sodium azide (NaN₃).

Caption: Overall synthetic scheme for the target molecule.

The Reaction Mechanism

While termed a cycloaddition, the reaction between a nitrile and an azide salt is generally understood to proceed through a stepwise mechanism rather than a concerted one.[7][11] The process is significantly accelerated by the presence of a Lewis or Brønsted acid catalyst.[2][7]

-

Nitrile Activation: The catalyst (e.g., H⁺ from NH₄Cl or Zn²⁺) coordinates to the nitrogen atom of the nitrile group. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[7]

-

Nucleophilic Attack: The azide anion (N₃⁻) acts as the nucleophile, attacking the activated nitrile carbon. This forms a linear imidoyl azide intermediate.[11]

-

Intramolecular Cyclization: The terminal nitrogen of the imidoyl azide then attacks the imine nitrogen, closing the five-membered ring.

-

Protonation/Tautomerization: A final proton transfer step yields the stable, aromatic 1H-tetrazole ring. The formation of this aromatic system is a significant thermodynamic driving force for the reaction.[7]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity assessment to validate the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 4-amino-3-fluorobenzonitrile | ≥98% | Sigma-Aldrich, etc. | Starting Material |

| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich, etc. | Acutely Toxic [12][13] |

| Ammonium Chloride (NH₄Cl) | ≥99.5% | Standard Supplier | Catalyst |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Solvent |

| Hydrochloric Acid (HCl) | 2M Aqueous Solution | Standard Supplier | For work-up |

| Deionized Water | N/A | In-house | For work-up & washing |

| Ethyl Acetate | ACS Grade | Standard Supplier | For TLC & recrystallization |

| Hexanes | ACS Grade | Standard Supplier | For TLC & recrystallization |

Instrumentation

-

Three-neck round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and vacuum flask

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR Spectrometer (¹H, ¹³C)

-

FTIR Spectrometer

-

Mass Spectrometer (ESI-MS)

Step-by-Step Synthesis Procedure

Caption: Detailed experimental workflow for the synthesis.

Critical Safety Considerations: Handling Azides

Sodium azide and the in-situ generated hydrazoic acid are extremely hazardous. Strict adherence to safety protocols is mandatory.

-

Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[13][14] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[12]

-

Explosion Hazard: Contact of sodium azide with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[14][15][16] The acidification step during work-up must be performed slowly, with efficient stirring, and in a well-ventilated fume hood.

-

Heavy Metals: Azides can form highly explosive heavy metal azides. Avoid contact with metals like lead, copper, mercury, and silver. Use glass or Teflon equipment.[13][16]

-

Waste Disposal: All azide-containing waste is considered hazardous.[12][16] Never dispose of azide waste down the drain, as it can react with metal pipes.[16] Quench any residual azide in the reaction filtrate with a suitable reagent (e.g., nitrous acid) before disposal, following institutional EHS guidelines. All solid waste (gloves, paper towels, etc.) must be disposed of as hazardous waste.[12]

Characterization and Data Analysis

Thorough analytical characterization is essential to confirm the structure and purity of the final product.

Expected Analytical Data

| Technique | Expected Result/Observation | Causality/Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~16.0 (br s, 1H), 7.2-7.5 (m, 3H), 5.5 (br s, 2H) | The broad singlet far downfield (~16 ppm) is characteristic of the acidic N-H proton of the tetrazole ring.[5][6] The multiplet corresponds to the aromatic protons. The broad singlet around 5.5 ppm corresponds to the -NH₂ protons. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155-160, plus aromatic signals | The key signal is the carbon of the tetrazole ring, which appears in this characteristic downfield region.[5][6] |

| FTIR (ATR) | Disappearance of sharp C≡N stretch (~2230 cm⁻¹). Appearance of N-H stretch (~3200-3400 cm⁻¹), C=N and N=N stretches in the 1400-1600 cm⁻¹ region. | The absence of the nitrile peak from the starting material and the appearance of peaks corresponding to the tetrazole and aniline N-H bonds confirm the conversion. |

| ESI-MS | Calculated for C₇H₆FN₅: 179.06. Found: [M+H]⁺ = 180.07, [M-H]⁻ = 178.05 | Mass spectrometry confirms the molecular weight of the synthesized compound.[17] |

Troubleshooting and Optimization

-

Low Yield: If the reaction stalls (as indicated by TLC), a small additional charge of the catalyst (NH₄Cl) can be added. Ensure the reaction temperature is maintained and the DMF is anhydrous.

-

Alternative Catalysts: While ammonium chloride is effective and economical, other catalysts like zinc bromide (ZnBr₂) or triethylamine hydrochloride can also be used and may offer advantages in specific cases.[2][9] Zinc salts are particularly effective in aqueous media, offering a greener alternative to DMF.[9][18]

-

Purification Issues: If the product is difficult to recrystallize, column chromatography on silica gel may be required. However, due to the polar nature of the product, this can be challenging. A well-executed precipitation and recrystallization is often sufficient.

Conclusion

The synthesis of 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline from 4-amino-3-fluorobenzonitrile via a [3+2] cycloaddition is a robust and reliable method for producing this valuable pharmaceutical intermediate. The key to success lies in careful control of reaction conditions, diligent monitoring, and an unwavering commitment to safety protocols, especially concerning the handling of sodium azide. The detailed protocol and mechanistic insights provided in this guide offer researchers a solid foundation for the efficient and safe synthesis of this and related tetrazole-containing molecules, empowering further advances in drug discovery and development.

References

- Demko, Z. P., & Sharpless, K. B. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. J. Org. Chem., 66(24), 7945-7950. (URL not available in search results)

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

-

Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. (2001). ResearchGate. [Link]

-

Lab Safety Guideline: Sodium Azide. (2019). University of Tennessee Health Science Center. [Link]

-

Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

-

Gong, J., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10474-10485. [Link]

-

Safe Handling of Sodium Azide (SAZ). Columbia University Environmental Health & Safety. [Link]

-

Vishwakarma R., et al. (2022). Advances in Tetrazole Synthesis – An Overview. ChemistrySelect, 7(29). [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. (2018). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4- triazolo[3,4-b][1][7][18]thiadiazoles and triazolo[3,4,b][1][7][18]thiadiazines under classical and microwave conditions. (2011). ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). Pharmaceutical and Biosciences Journal. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023). Frontiers in Chemistry. [Link]

-

Hydrazoic acid. Sciencemadness Wiki. [Link]

-

Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (2011). Bioconjugate Chemistry. [Link]

-

Sodium Azide. Yale Environmental Health & Safety. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2022). Molecules. [Link]

-

A Click Chemistry Approach to Tetrazoles: Recent Advances. (2018). IntechOpen. [Link]

-

Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation. (2024). MDPI. [Link]

-

Safety Data Sheet: Sodium azide. Carl ROTH. [Link]

-

Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica. [Link]

-

Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011). Molecules. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. [Link]

-

Thermocatalytic Transformation of Nitriles Utilizing Pristine and Calcined ZnCr Layered Double Hydroxides for the Synthesis of Various Tetrazole- and Kynurenic Acid-Based Drug Candidates. (2026). ACS Omega. [Link]

-

Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. (2000). Synthesis. [Link]

-

Standard Operating Procedure for Sodium Azide. (2021). University of North Carolina at Chapel Hill. [Link]

-

Standard Operating Procedure: Hydrazoic acid. University of Georgia. [Link]

-

Synthesis, structural characterization and antimicrobial activity of silver(I) complexes with 1-benzyl-1H-tetrazoles. (2018). SCIDAR. [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles » Growing Science [growingscience.com]

- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 7. m.youtube.com [m.youtube.com]

- 8. A Click Chemistry Approach to Tetrazoles: Recent Advances | IntechOpen [intechopen.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uthsc.edu [uthsc.edu]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. carlroth.com [carlroth.com]

- 15. Hydrazoic acid - Sciencemadness Wiki [sciencemadness.org]

- 16. Article - Standard Operating Procedur... [policies.unc.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 1H-Tetrazole synthesis [organic-chemistry.org]

Advanced Spectroscopic Characterization of 2-Fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the 1H-tetrazole moiety is heavily utilized as a metabolically stable bioisostere for carboxylic acids, while fluorinated anilines serve as critical pharmacophores to modulate lipophilicity and target binding. The compound 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline merges these two powerful motifs. However, the exact structural validation of such highly nitrogenous, fluorinated heterocycles presents unique analytical challenges.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—of this specific building block. By detailing the causality behind experimental parameters and expected spectral phenomena, this guide empowers analytical scientists to confidently validate molecular integrity.

Molecular Architecture & Analytical Strategy

The structural elucidation of 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline requires a multi-modal approach. The molecule contains an electron-rich aniline system juxtaposed with an electron-deficient tetrazole ring, complicated by the highly electronegative, NMR-active fluorine atom (19F, spin ½).

To prevent mischaracterization (such as identifying the wrong regioisomer or missing tautomeric dynamics), a sequential workflow is required, moving from non-destructive atomic mapping (NMR) to vibrational profiling (IR), and concluding with gas-phase thermodynamic fragmentation (MS).

Analytical workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the cornerstone of structural validation for this compound. The presence of the 19F nucleus induces heteronuclear spin-spin coupling across the aromatic ring, which serves as a highly diagnostic internal mapping tool.

1H NMR Dynamics

The 1H NMR spectrum is defined by three distinct regions:

-

The Tetrazole Proton: The N-H proton of the 1H-tetrazole ring is highly deshielded due to the aromatic 6π-electron system and the intense electron-withdrawing effect of the four nitrogen atoms. It typically resonates as a broad singlet far downfield, between δ 15.0–17.0 ppm[1].

-

The Aromatic Protons: The three aromatic protons (H3, H4, H6) form an AMX spin system that is further split by the fluorine atom. For instance, H3 (ortho to the fluorine) will appear as a doublet of doublets due to both ortho-proton coupling and direct ortho-fluorine coupling (3JHF ≈ 8–11 Hz).

-

The Amine Protons: The primary amine (-NH2) typically appears as a broad singlet around δ 5.0–6.0 ppm.

13C and 19F NMR Signatures

The 13C spectrum is critical for confirming the tetrazole ring, whose C5 carbon consistently appears in the highly deshielded region of δ 154–160 ppm[1][2]. Furthermore, the carbon directly bonded to the fluorine (C2) will exhibit a massive one-bond carbon-fluorine coupling constant (1JCF ≈ 240–245 Hz), splitting the carbon signal into a distinct doublet[3]. The 19F NMR spectrum will show a single multiplet around δ -115 to -125 ppm, characteristic of a single fluorine atom on an electron-rich aromatic ring[3].

Quantitative Data Summary

Table 1: Predictive NMR Chemical Shifts and Coupling Constants (in DMSO-d6)

| Nucleus | Position / Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1H | Tetrazole N-H | ~ 16.5 | Broad Singlet (br s) | N/A (Exchangeable) |

| 1H | Aromatic H6 | ~ 7.4 | Doublet of doublets (dd) | 3JHH = 7.5, 4JHF = 2.0 |

| 1H | Aromatic H4 | ~ 7.2 | Multiplet (m) | Complex |

| 1H | Aromatic H3 | ~ 7.1 | Doublet of doublets (dd) | 3JHH = 8.5, 3JHF = 11.0 |

| 1H | Amine -NH2 | ~ 5.5 | Broad Singlet (br s) | N/A (Exchangeable) |

| 13C | C5 (Tetrazole) | ~ 155.0 | Singlet (s) | N/A |

| 13C | C2 (C-F) | ~ 150.5 | Doublet (d) | 1JCF ≈ 240.0 |

| 13C | C1 (C-NH2) | ~ 136.0 | Doublet (d) | 2JCF ≈ 13.0 |

| 19F | Ar-F | ~ -120.5 | Multiplet (m) | N/A |

Mass Spectrometry (MS) & Fragmentation Dynamics

Tetrazoles exhibit highly specific, ionization-dependent fragmentation pathways. Because the tetrazole ring is acidic (pKa ~ 4.5–5.0), it readily forms a stable anion, making Electrospray Ionization Negative Mode (ESI-) the preferred technique for highest sensitivity[4].

Causality of Fragmentation

In ESI- mode, the deprotonated molecular ion[M-H]- (m/z 178.07) undergoes collision-induced dissociation (CID) to yield a highly characteristic loss of molecular nitrogen (N2, 28 Da), resulting in a fragment at m/z 150.07[4][5][6]. This expulsion is thermodynamically driven by the stability of N2 gas and results in a reactive, delocalized nitrene or carbene-like intermediate stabilized by the adjacent fluorinated aniline ring[6].

Conversely, in ESI+ mode, protonation occurs on the tetrazole ring, leading to a characteristic loss of hydrazoic acid (HN3, 43 Da)[4][5].

ESI- MS/MS fragmentation pathway showing characteristic N2 loss from the tetrazole ring.

Vibrational Spectroscopy (FT-IR)

FT-IR provides orthogonal validation of the functional groups. The spectrum is dominated by the stretching frequencies of the highly polar bonds.

Table 2: Key FT-IR Vibrational Modes (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group | Intensity / Shape | Causality |

| 3450, 3350 | Primary Amine (N-H) | Medium, Sharp | Asymmetric and symmetric stretching of the -NH2 group. |

| 3100–2600 | Tetrazole (N-H) | Strong, Very Broad | Extensive intermolecular hydrogen bonding in the solid state[7]. |

| 1620 | Imine (C=N) | Strong, Sharp | Characteristic of the cyclic tetrazole double bonds. |

| 1220 | Fluoro (C-F) | Strong, Sharp | High dipole moment of the carbon-fluorine bond yields intense absorption. |

Standardized Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to prevent artifactual data.

Protocol A: High-Resolution NMR Acquisition

Causality: DMSO-d6 is selected as the solvent because it is a strong hydrogen-bond acceptor. This mitigates the rapid chemical exchange of the acidic tetrazole N-H proton, allowing it to be observed rather than broadening into the baseline.

-

Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

-

Validation Check: Ensure the sample is entirely particulate-free. Filter through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube if necessary.

-

Acquisition (1H/13C/19F):

-

Tune and match the probe to the respective nuclei.

-

Lock the magnetic field to the deuterium signal of DMSO-d6.

-

Shim the magnet until the TMS signal (δ 0.00 ppm) exhibits a line width at half height (LWHH) of < 1.0 Hz.

-

Acquire 13C data with proton decoupling (waltz16) and a relaxation delay (D1) of at least 2.0 seconds to ensure accurate integration of quaternary carbons.

-

Protocol B: LC-ESI-MS/MS Analysis

Causality: Basic mobile phase conditions are utilized to force the deprotonation of the acidic tetrazole, maximizing the yield of the [M-H]- precursor ion for MS/MS fragmentation.

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Methanol and Milli-Q Water, spiked with 0.1% Ammonium Hydroxide.

-

Validation Check: Prior to sample injection, infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the mass analyzer, ensuring mass accuracy is within < 5 ppm error.

-

Acquisition:

-

Operate the mass spectrometer in Electrospray Negative Ionization (ESI-) mode.

-

Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

-

Isolate the precursor ion at m/z 178.07 in the quadrupole.

-

Apply Collision Energy (CE) ramping from 10 eV to 40 eV using Argon as the collision gas to monitor the generation of the m/z 150.07 fragment (N2 loss).

-

Protocol C: FT-IR Solid-State Analysis

Causality: Solid-state KBr pelleting is chosen over ATR or solution-phase IR because it prevents solvent signals from masking the critical N-H stretching region (3000-3500 cm⁻¹).

-

Sample Preparation: Grind 2 mg of the analyte with 100 mg of strictly anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is achieved.

-

Pellet Pressing: Transfer the mixture to a mechanical die and press under 10 tons of pressure under a vacuum for 2 minutes to form a translucent pellet.

-

Validation Check: Acquire a background spectrum of a pure KBr pellet immediately prior to sample analysis to automatically subtract atmospheric H2O and CO2 artifacts.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to ensure a high signal-to-noise ratio.

References

-

1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i) . ResearchGate. Available at:[Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy . PMC - NIH. Available at:[Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND . Journal of Pharmaceutical Negative Results. Available at:[Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole . RSC Advances. Available at:[Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry . Life Science Journal. Available at:[Link]

-

Decomposition products of tetrazoles . ResearchGate. Available at:[Link]

-

Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines . Australian Journal of Chemistry. Available at:[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. connectsci.au [connectsci.au]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciencesite.com [lifesciencesite.com]

- 6. researchgate.net [researchgate.net]

- 7. pnrjournal.com [pnrjournal.com]

Physical and chemical properties of fluoro-substituted tetrazolyl anilines

An In-Depth Technical Guide to the Physical and Chemical Properties of Fluoro-substituted Tetrazolyl Anilines

Introduction: A Strategic Union in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. The fluoro-substituted tetrazolyl aniline scaffold represents a powerful convergence of two high-impact medicinal chemistry strategies. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering a similar acidic pKa while enhancing metabolic stability and improving cell membrane permeability due to its increased lipophilicity.[1] Concurrently, the strategic incorporation of fluorine onto the aniline ring provides a versatile tool for fine-tuning a molecule's physicochemical and pharmacokinetic properties.[2] Fluorine's high electronegativity can modulate the basicity of the aniline nitrogen, influence binding interactions, and, most critically, block sites of metabolic oxidation, thereby enhancing a drug candidate's half-life.[3][4][5]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the synthesis, physicochemical properties, and metabolic characteristics of this valuable chemical class. We will move beyond a simple recitation of facts to explain the underlying chemical principles and provide field-proven experimental protocols, offering a comprehensive view of how to leverage this scaffold for the creation of superior therapeutics.

Core Synthesis Strategies: Constructing the Scaffold

The most prevalent and robust method for constructing the tetrazolyl aniline core is the [3+2] cycloaddition reaction between a nitrile (on the fluoro-substituted aniline) and an azide source. This approach is highly efficient and tolerates a wide range of functional groups.

A typical synthetic workflow involves the initial preparation of a fluorinated cyanoaniline, which is then converted to the corresponding tetrazole.

Caption: General workflow for the synthesis of fluoro-substituted tetrazolyl anilines.

Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-1H-tetrazole

This protocol details a representative synthesis via cycloaddition.

Objective: To synthesize 5-(4-fluorophenyl)-1H-tetrazole from 4-fluorobenzonitrile.

Materials:

-

4-Fluorobenzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Nitrite (NaNO₂) solution

-

Distilled Water

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in anhydrous DMF.

-

Cycloaddition: Heat the reaction mixture to 110-120°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Acidification: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water. Acidify the aqueous solution to pH ~2 by the dropwise addition of concentrated HCl. This protonates the tetrazole, causing it to precipitate.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and Mass Spectrometry.

Expert Insight (Causality): The use of ammonium chloride serves as an in situ source of hydrazoic acid (HN₃), the reactive species in the 1,3-dipolar cycloaddition.[6] Acidification during workup is critical; the tetrazole product exists as a sodium salt in the basic reaction medium and is typically insoluble in organic solvents, whereas the protonated form is less polar and will precipitate from the aqueous solution.

Physicochemical Properties: A Deep Dive

The interplay between the tetrazole ring, the aniline moiety, and the fluorine substituent(s) governs the molecule's key physicochemical properties.

Acidity and Basicity (pKa)

Fluoro-substituted tetrazolyl anilines are amphoteric, possessing both an acidic proton on the tetrazole ring and a basic amino group.

-

Tetrazole Acidity: The tetrazole N-H proton is acidic, with a pKa typically around 4.5-5.0, comparable to a carboxylic acid.[6] The acidity stems from the aromatic stabilization of the resulting tetrazolate anion. Fluorine substitution on the aniline ring exerts a strong electron-withdrawing inductive effect, further stabilizing the anion and thus lowering the pKa (increasing the acidity) of the tetrazole proton.

-

Aniline Basicity: The lone pair of electrons on the aniline nitrogen imparts basicity. However, this basicity is significantly reduced by the electron-withdrawing effects of both the attached tetrazole ring and the fluorine substituents. This reduction in basicity is often advantageous in drug design, as highly basic anilines can lead to off-target effects and toxicity.[7]

Table 1: Predicted pKa Values for Fluoro-substituted Tetrazolyl Anilines

| Compound (5-(X-aminophenyl)-1H-tetrazole) | Predicted pKa (Tetrazole N-H) | Predicted pKa (Aniline N-H₃⁺) | Rationale for Change |

| Aniline (unsubstituted) | ~4.8 | ~3.5 | Baseline reference. |

| 4-Fluoroaniline | ~4.6 | ~3.1 | Strong inductive withdrawal (-I) by fluorine lowers both pKa values. |

| 3-Fluoroaniline | ~4.5 | ~2.9 | Stronger -I effect from the meta position compared to para. |

| 2-Fluoroaniline | ~4.4 | ~2.7 | Strongest -I effect due to proximity; potential for intramolecular H-bonding. |

| 2,6-Difluoroaniline | ~4.2 | ~2.2 | Additive -I effect from two fluorine atoms significantly reduces basicity and increases acidity. |

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between an oily (octanol) and an aqueous phase, is a critical determinant of absorption, distribution, and overall pharmacokinetic behavior.[8]

The introduction of fluorine generally increases a molecule's lipophilicity.[9] However, the effect is not merely additive. The position of the fluorine atom can create significant changes in the molecule's dipole moment and hydrogen bonding capacity, leading to non-intuitive effects on LogP. For instance, ortho-substitution can sometimes lead to intramolecular hydrogen bonding, which masks polar groups and increases lipophilicity more than a para-substitution.[8][10]

Table 2: Representative Lipophilicity Data

| Compound (Isomer of 5-(fluoro-aminophenyl)-1H-tetrazole) | Experimental LogP (RP-TLC) | Comments |

| para-fluoro | 1.15 - 2.26 | Often demonstrates the lowest lipophilicity among isomers.[8] |

| meta-fluoro | >2.3 | Higher and comparable to ortho-isomers. |

| ortho-fluoro | >2.3 | Higher and comparable to meta-isomers. |

Expert Insight (Experimental Choice): While computational LogP predictions are useful for initial screening, experimental determination via methods like RP-HPLC or RP-TLC is essential for this class of compounds.[8][11] The complex interplay of electronic effects and potential intramolecular interactions is often poorly captured by predictive algorithms.

Experimental Protocol: Lipophilicity (LogP) Determination by RP-HPLC

Objective: To determine the octanol-water partition coefficient (LogP) using a standardized reversed-phase high-performance liquid chromatography method.

Principle: A linear relationship exists between the logarithm of a compound's retention factor (k) on a nonpolar stationary phase (like C18) and its LogP value. A calibration curve is built using standards with known LogP values.

Procedure:

-

Calibration: Prepare solutions of 5-7 standard compounds with known LogP values spanning the expected range.

-

Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic mixture of methanol (or acetonitrile) and water/buffer (e.g., 60:40). The exact ratio should be optimized to achieve good peak shape and retention times.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where all compounds absorb (e.g., 254 nm).

-

-

Analysis:

-

Inject each standard and the test compound (fluoro-substituted tetrazolyl aniline) separately.

-

Determine the retention time (t_R) for each compound and the column dead time (t_0), often measured using an unretained compound like uracil.

-

Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0 .

-

Calculate log(k) for all compounds.

-

-

Calibration Curve: Plot the known LogP values of the standards against their calculated log(k) values. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

LogP Determination: Use the log(k) value of the test compound and the regression equation to calculate its LogP.

Metabolic Stability

A primary reason for the growing interest in fluoro-substituted anilines is their potential to enhance metabolic stability. The aniline moiety is susceptible to cytochrome P450-mediated oxidation, a common metabolic pathway that leads to rapid drug clearance.[7]

Strategically placing a fluorine atom on the aniline ring can physically block these sites of metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage.[4]

Caption: Fluorine substitution blocks sites of metabolic oxidation by CYP450 enzymes.

However, the position of fluorine is critical. Studies have shown that while ortho- and meta-fluoroanilino derivatives are significantly stabilized, para-fluoroanilino compounds can be surprisingly unstable and undergo rapid metabolic degradation.[12] This highlights the necessity of empirical testing.

Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

| Compound Isomer | Half-life (t½) in HLM (minutes) | Intrinsic Clearance (Cl_int) | Rationale |

| para-fluoro | < 15 | High | Susceptible to specific metabolic pathways despite the C-F bond.[12] |

| meta-fluoro | > 90 | Low | Effective blocking of common oxidation sites. |

| ortho-fluoro | > 90 | Low | Effective blocking; steric hindrance may also reduce enzyme binding. |

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a test compound in human liver microsomes (HLM).

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard (for quenching and analysis)

-

Control compounds (e.g., Verapamil for high clearance, Verapamil for low clearance)

Procedure:

-

Incubation Preparation: In a microcentrifuge tube on ice, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

-

Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the t=0 time point. Immediately remove an aliquot and quench it by adding it to a tube containing cold acetonitrile with the internal standard.

-

Time Points: Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove identical aliquots and quench them in the same manner.

-

Sample Processing: After the final time point, vortex all quenched samples and centrifuge at high speed to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining amount of the parent compound relative to the internal standard at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line (k) is the elimination rate constant. The half-life (t½) is calculated as t½ = 0.693 / k .

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques.

-

¹H NMR: Expect aromatic signals between 6.5-8.0 ppm, with splitting patterns dictated by the fluorine and amine substitution. The tetrazole N-H proton is often broad and may appear far downfield (>10 ppm), sometimes exchanging with solvent.

-

¹³C NMR: The tetrazole carbon typically appears in the 155-160 ppm range.[6] Carbon atoms bonded to fluorine will show characteristic C-F coupling constants.

-

¹⁹F NMR: This is a crucial technique. The chemical shift of the fluorine signal provides information about its electronic environment on the aromatic ring.

-

IR Spectroscopy: Key vibrational bands to look for include N-H stretching (~3400-3150 cm⁻¹), C-F stretching (~1300-1100 cm⁻¹), C=N stretching (~1600-1500 cm⁻¹), and N=N stretching (~1400-1300 cm⁻¹).[6]

-

Mass Spectrometry: Provides the molecular weight and fragmentation patterns that can help confirm the structure.

Conclusion

Fluoro-substituted tetrazolyl anilines are a privileged chemical scaffold that offers a sophisticated solution to many challenges in drug discovery. The tetrazole group provides an effective and more stable bioisosteric replacement for carboxylic acids, while the strategic placement of fluorine on the aniline ring allows for precise modulation of acidity, lipophilicity, and, most importantly, metabolic stability. By understanding the fundamental principles that govern these properties and employing robust experimental protocols for their validation, researchers can effectively harness the potential of this scaffold to design next-generation therapeutics with superior drug-like properties.

References

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein-Institut.

- Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. University of Michigan.

- Amphoteric tetrazole-substituted eleven-ring-fused acene derivatives with multiple fluorescent protonation st

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Aniline replacement in drug-like compounds. Cresset.

- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.

- METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES.

- (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.

- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.

- Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. MDPI.

- The Importance of Fluorine in the Life Science Industry. CHIMIA.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. chimia.ch [chimia.ch]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cresset-group.com [cresset-group.com]

- 8. mdpi.com [mdpi.com]

- 9. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: Discovery, Synthesis, and Applications of 2-Fluoro-5-(1H-tetrazol-5-yl)aniline in Modern Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic design of building blocks is the cornerstone of successful drug discovery. As a Senior Application Scientist, I frequently evaluate the utility of highly functionalized intermediates. Among these, 2-fluoro-5-(1H-tetrazol-5-yl)aniline (CAS: 859855-53-1[1]; 330841-34-4[2]) stands out as a "privileged scaffold." By synergizing the metabolic stability of a fluorinated aromatic ring, the versatile conjugation potential of an aniline, and the bioisosteric properties of a tetrazole, this specific molecule has become a critical node in the synthesis of advanced therapeutics, ranging from kinase inhibitors to G protein-coupled receptor (GPCR) agonists.

This whitepaper deconstructs the historical context, physicochemical causality, and self-validating synthetic protocols associated with this vital compound.

Historical Context: From Antiallergics to Precision Targets